molecular formula C12H12N2O4 B2810541 (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate CAS No. 151094-87-0

(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate

Cat. No. B2810541
M. Wt: 248.238
InChI Key: ZJWAWEVTTODGEX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Analytical Methods and Quality Control

Researchers have utilized analytical methods to control the quality of active pharmaceutical ingredients (APIs) like 4-oxoquinoline-3-propanoic acids, which share structural similarities with (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate. These methods include 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy. These techniques ensure the purity and quality of the compounds, which are crucial in the development of antimicrobial drugs (Zubkov et al., 2016).

Anticonvulsant Activity

Researchers have synthesized new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant properties. The compounds underwent in vivo and in silico studies to evaluate their anticonvulsant activity. Molecular docking studies suggested a positive correlation between scoring protein inhibition and experimental data, revealing the potential of these derivatives in medical applications (El Kayal et al., 2019).

Synthesis and Characterization

Researchers have developed novel synthetic routes and characterized new derivatives related to (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate. These studies involve structural elucidation using various spectroscopic methods and exploring the electronic and optical properties of the compounds. These findings contribute to the understanding of the chemical and physical properties of these derivatives, which is crucial for their application in various scientific fields (Halim & Ibrahim, 2017).

Theranostic Sensor and Actuator

The compound has been studied for its potential in theranostic applications. Researchers have developed carbon dots modified with pH-sensitive molecules related to (S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate. These carbon dots can be used for intracellular pH sensing, bioimaging, and potentially as a drug carrier. This multifunctional platform can distinguish cancer cells and provide high-contrast imaging in vitro and in vivo (Espina-Casado et al., 2021).

properties

IUPAC Name

methyl (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7(11(16)18-2)14-10(15)8-5-3-4-6-9(8)13-12(14)17/h3-7H,1-2H3,(H,13,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWAWEVTTODGEX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate

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